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Compound of Interest

Compound Name:
2-Hydroxy-5-methoxy-4-

methylbenzaldehyde

CAS No.: 74516-54-4

Cat. No.: B3416364

Get Quote

Executive Summary & Structural Significance
2-Hydroxy-5-methoxy-4-methylbenzaldehyde (CAS: 74516-54-4) is a highly versatile, multi-

substituted salicylaldehyde derivative utilized extensively in advanced organic synthesis,

medicinal chemistry, and materials science ()[1].

The compound's architectural significance lies in its specific substitution pattern:

Ortho-Hydroxyl Group: Essential for bidentate coordination in transition metal complexes and

for establishing intramolecular hydrogen bonds.

Meta-Methoxy & Para-Methyl Groups: These substituents create a highly specific electronic

"push-pull" dynamic. The electron-donating methoxy group and the inductive (+I) effect of the

methyl group enrich the electron density of the aromatic ring, making it an ideal building

block for synthesizing complex Schiff base ligands, fluorescent probes, and natural product

intermediates ().
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Mechanistic Insights: Regioselective Formylation
The synthesis of highly substituted benzaldehydes relies heavily on the direct formylation of

arene C–H bonds—a process that requires precise control over regioselectivity to avoid

undesired structural isomers ()[2]. When synthesizing 2-hydroxy-5-methoxy-4-
methylbenzaldehyde from its phenolic precursor (4-methoxy-3-methylphenol), the choice of

formylation reagent dictates the reaction's success.

While the Vilsmeier-Haack reaction (utilizing POCl₃ and DMF) is a standard method for arene

formylation, it often struggles with regiocontrol in sterically hindered, electron-rich phenols,

leading to complex mixtures of ortho and para isomers[3].

Causality in Reagent Selection: To overcome this, the Duff Reaction is the preferred

methodology. By utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), the

reaction mechanism involves the initial coordination of HMTA to the phenolic hydroxyl group.

This pre-coordination directs the electrophilic attack strictly to the ortho position, forming a

cyclic intermediate that is subsequently hydrolyzed to the aldehyde, preventing para-

formylation entirely ()[4].

Downstream Applications: Schiff Bases and ESIPT
Fluorescence
One of the most prominent applications of 2-hydroxy-5-methoxy-4-methylbenzaldehyde is

its condensation with primary amines to form Schiff base ligands.

The Causality of Fluorescence: Once the imine (C=N) bond is formed, a strong intramolecular

hydrogen bond is established between the phenolic -OH and the imine nitrogen. This hydrogen

bonding stabilizes the planar conformation of the molecule, which is a prerequisite for Excited-

State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the acidity of the phenol and

the basicity of the imine nitrogen increase simultaneously, driving a rapid proton transfer to

form a keto-enamine tautomer. This tautomer emits fluorescence at a significantly longer

wavelength (a large Stokes shift), preventing self-quenching and making these derivatives

highly valuable as fluorescent probes.
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Synthetic workflow from phenolic precursor to HMMB and its downstream applications.

Quantitative Data: Formylation Strategies
Comparison
To provide a clear rationale for protocol selection, the following table summarizes the

quantitative metrics of various formylation strategies applied to highly substituted phenols.
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Formylation
Method

Reagents
Regioselectivit
y (ortho:para)

Typical Yield
Mechanistic
Advantage /
Disadvantage

Duff Reaction HMTA, TFA >95:5 65–75%

HMTA pre-

coordinates with

phenolic -OH,

driving strict

ortho-

formylation.

Casiraghi

Method

(HCHO)ₙ, MgCl₂,

Et₃N
>90:10 70–85%

Magnesium

coordinates with

phenoxide and

formaldehyde,

ensuring ortho-

specificity.

Vilsmeier-Haack POCl₃, DMF 60:40 40–50%

Proceeds via

Vilsmeier

reagent; prone to

para-substitution

if sterically

unhindered.

Reimer-Tiemann CHCl₃, NaOH 70:30 30–45%

Dichlorocarbene

intermediate;

harsh basic

conditions often

cause side

reactions.

Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis via the Duff
Reaction
Objective: Synthesize 2-Hydroxy-5-methoxy-4-methylbenzaldehyde from 4-methoxy-3-

methylphenol.
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve

4-methoxy-3-methylphenol (10 mmol) and hexamethylenetetramine (HMTA, 20 mmol) in 15

mL of anhydrous trifluoroacetic acid (TFA).

Expert Insight: TFA acts as both the solvent and the acid catalyst, promoting the controlled

decomposition of HMTA into reactive iminium species.

Thermal Activation: Heat the mixture to 90°C under an inert argon atmosphere for 12 hours.

Self-Validation Check: The initial pale solution will transition to a deep yellow/orange

viscous liquid, visually confirming the formation of the iminium intermediate.

Hydrolysis: Cool the reaction to room temperature and pour it into 100 mL of 2M HCl. Stir

vigorously for 1 hour to hydrolyze the iminium intermediate into the target aldehyde.

Workup & Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the

combined organic layers with brine.

Expert Insight: Brine washing is critical here to disrupt emulsions and pre-dry the organic

phase before the addition of the drying agent (Na₂SO₄).

Purification: Concentrate the solvent under reduced pressure and purify via silica gel column

chromatography (Hexane/EtOAc 8:2).

Validation: TLC analysis using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain will yield a

bright orange spot, confirming the presence of the aldehyde. ¹H NMR will show a sharp

singlet at ~10.5 ppm (aldehyde proton) and ~11.0 ppm (hydrogen-bonded phenolic OH).

Protocol B: Synthesis of a Fluorescent Schiff Base
Ligand
Objective: Condensation of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde with a primary

amine.

Reagent Mixing: Dissolve 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (1 mmol) and a

primary amine (e.g., p-toluidine, 1 mmol) in 10 mL of absolute ethanol.
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Expert Insight: Absolute ethanol is selected to drive the equilibrium forward by minimizing

the presence of water, which could otherwise reverse the dehydration step.

Catalysis: Add 2 drops of glacial acetic acid. The acid acts as a mild proton source to

activate the carbonyl carbon without completely protonating the nucleophilic amine.

Reflux: Heat the mixture to reflux for 4 hours.

Isolation (Self-Validating Step): Allow the solution to cool slowly to room temperature, then

transfer to an ice bath. The reaction is self-validating through the precipitation of a highly

crystalline, brightly colored (yellow to deep orange) solid.

Spectroscopic Validation: Filter and dry the crystals. IR spectroscopy will definitively confirm

the reaction's success via the disappearance of the C=O stretch (~1650 cm⁻¹) and the

appearance of a strong, sharp C=N imine stretch (~1620 cm⁻¹).
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Mechanism of Schiff base condensation and subsequent ESIPT fluorescence pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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